molecular formula C14H12O B8761755 [1,1'-Biphenyl]-4-ol, 4'-ethenyl- CAS No. 93249-93-5

[1,1'-Biphenyl]-4-ol, 4'-ethenyl-

Cat. No.: B8761755
CAS No.: 93249-93-5
M. Wt: 196.24 g/mol
InChI Key: BWZNAPOWXNNKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- can be achieved through various methods. One common method involves the vinylation of biphenyl . This process typically includes the reaction of biphenyl with vinyl halides in the presence of a palladium catalyst under basic conditions . Another method involves the Grignard reaction , where a Grignard reagent reacts with a suitable biphenyl derivative to introduce the ethenyl group .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- often involves large-scale catalytic processes . These processes utilize palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This method is favored due to its high efficiency and selectivity in producing the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of ethyl derivatives

    Substitution: Formation of nitro or halogenated biphenyl derivatives

Properties

CAS No.

93249-93-5

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-(4-ethenylphenyl)phenol

InChI

InChI=1S/C14H12O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h2-10,15H,1H2

InChI Key

BWZNAPOWXNNKME-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.